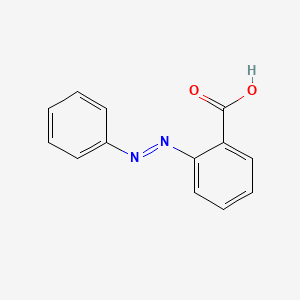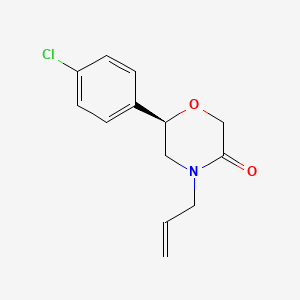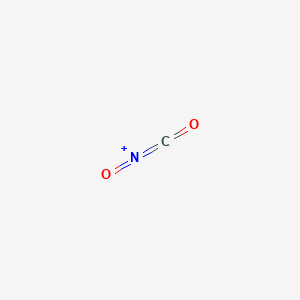
Oxo(oxomethylidene)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(oxomethylidene)ammonium is a chemical compound with the molecular formula CNO₂ It is known for its unique structure, which includes a carbon-nitrogen double bond and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, typically cobalt or rhodium complexes . The reaction conditions usually require high pressure and temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the hydroformylation process is scaled up to produce large quantities of oxo compounds. The process involves continuous flow reactors where alkenes, carbon monoxide, and hydrogen are fed into the reactor along with the catalyst. The reaction mixture is then subjected to high pressure and temperature to facilitate the formation of oxo compounds, including oxo(oxomethylidene)ammonium .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(oxomethylidene)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo acids or oxo alcohols.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxo acids, oxo alcohols, and various substituted derivatives. These products are valuable intermediates in the synthesis of other chemicals and materials .
Applications De Recherche Scientifique
Oxo(oxomethylidene)ammonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form various oxo compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism by which oxo(oxomethylidene)ammonium exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydroformylation, the compound coordinates with the catalyst and undergoes a series of steps, including alkene coordination, hydrometallation, and reductive elimination, to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxo(oxomethylidene)ammonium include:
Oxo(oxomethylene)ammonium: A closely related compound with a similar structure but different reactivity.
Oxazoles: Heterocyclic compounds that share some structural features with this compound but have different chemical properties
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to act as an electrophile and form stable intermediates makes it valuable in various synthetic applications .
Propriétés
Numéro CAS |
926307-37-1 |
|---|---|
Formule moléculaire |
CNO2+ |
Poids moléculaire |
58.016 g/mol |
InChI |
InChI=1S/CNO2/c3-1-2-4/q+1 |
Clé InChI |
UYSOLXSBDSVAQN-UHFFFAOYSA-N |
SMILES canonique |
C(=[N+]=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)

![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)

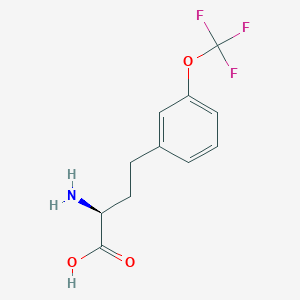
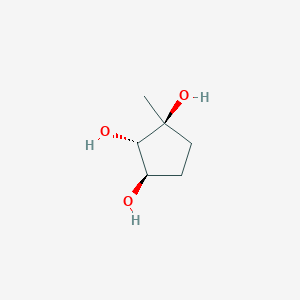
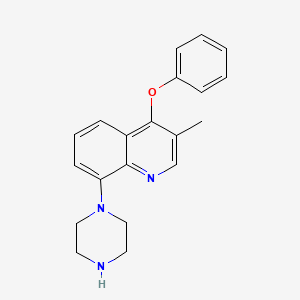

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
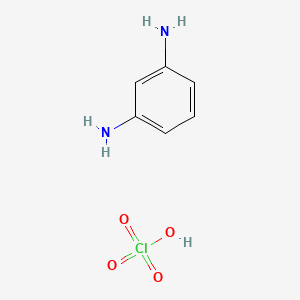
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
